molecular formula C13H12N2O5S B3959046 N-(4-hydroxy-2-methylphenyl)-3-nitrobenzenesulfonamide

N-(4-hydroxy-2-methylphenyl)-3-nitrobenzenesulfonamide

Cat. No. B3959046
M. Wt: 308.31 g/mol
InChI Key: RHJZHPNLPOHLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-2-methylphenyl)-3-nitrobenzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that has been widely used in the treatment of bacterial infections in both humans and animals. It was first synthesized in the 1950s and has since been used as a broad-spectrum antibiotic in veterinary medicine.

Mechanism of Action

Sulfaquinoxaline works by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and survival. It does this by competitively inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a number of biochemical and physiological effects. It has been shown to cause a decrease in the levels of folic acid in bacteria, which leads to the inhibition of their growth and replication. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory bowel disease in animals.

Advantages and Limitations for Lab Experiments

Sulfaquinoxaline has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective option for researchers. Additionally, it has a broad spectrum of activity against a wide range of bacteria, making it a useful tool for studying bacterial infections.
However, there are also limitations to the use of N-(4-hydroxy-2-methylphenyl)-3-nitrobenzenesulfonamideline in laboratory experiments. It has been shown to have toxicity in some animal species, and its use has been associated with the development of antibiotic resistance in bacteria.

Future Directions

There are several areas of future research that could be explored with regards to N-(4-hydroxy-2-methylphenyl)-3-nitrobenzenesulfonamideline. One area of interest is the development of new derivatives of N-(4-hydroxy-2-methylphenyl)-3-nitrobenzenesulfonamideline that may have improved antibacterial properties or reduced toxicity. Additionally, further research could be conducted to investigate the potential use of N-(4-hydroxy-2-methylphenyl)-3-nitrobenzenesulfonamideline in the treatment of other diseases, such as cancer or inflammatory conditions. Finally, studies could be conducted to investigate the mechanisms of antibiotic resistance in bacteria and how this can be overcome.

Scientific Research Applications

Sulfaquinoxaline has been extensively studied for its antibacterial properties and has been used in various scientific research studies. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus.

properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-9-7-11(16)5-6-13(9)14-21(19,20)12-4-2-3-10(8-12)15(17)18/h2-8,14,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJZHPNLPOHLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.